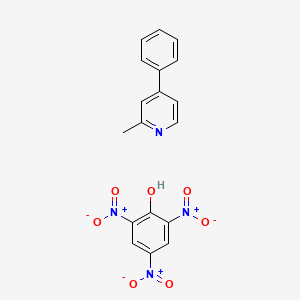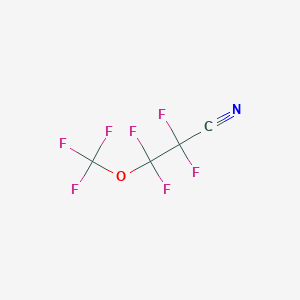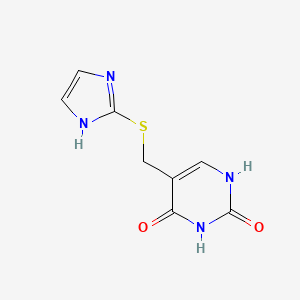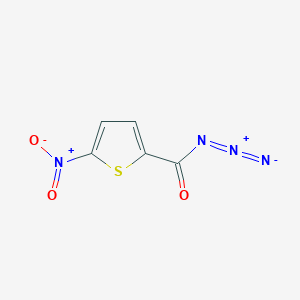
5-Nitrothiophene-2-carbonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitrothiophene-2-carbonyl azide is an organic compound that belongs to the class of azides and thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The nitro group at the 5-position and the carbonyl azide group at the 2-position make this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitrothiophene-2-carbonyl azide typically involves the nitration of thiophene followed by the introduction of the carbonyl azide group. One common method is as follows:
Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 5-nitrothiophene.
Formation of Carbonyl Azide: The 5-nitrothiophene is then reacted with phosgene or triphosgene in the presence of a base such as triethylamine to form the corresponding carbonyl chloride. This intermediate is subsequently treated with sodium azide to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
5-Nitrothiophene-2-carbonyl azide undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H₂).
Nucleophiles: Sodium azide, triphenylphosphine (for Staudinger reaction).
Cycloaddition Partners: Alkynes, often in the presence of a copper catalyst for the Huisgen cycloaddition.
Major Products
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Cycloaddition: Triazoles.
Scientific Research Applications
5-Nitrothiophene-2-carbonyl azide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Employed in bioconjugation techniques, where the azide group can be used to label biomolecules.
Industry: Utilized in the development of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-nitrothiophene-2-carbonyl azide largely depends on the specific reaction it undergoes. For example:
Reduction: The azide group is reduced to an amine, releasing nitrogen gas.
Cycloaddition: The azide group reacts with an alkyne to form a triazole ring, a process facilitated by the formation of a reactive intermediate.
Comparison with Similar Compounds
Similar Compounds
5-Nitrothiophene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonyl azide.
2,4-Dinitrothiophene: Contains two nitro groups, leading to different reactivity and applications.
5-Aminothiophene-2-carbonyl azide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-Nitrothiophene-2-carbonyl azide is unique due to the presence of both a nitro group and a carbonyl azide group, which allows it to participate in a wide range of chemical reactions. Its ability to form triazoles through cycloaddition reactions makes it particularly valuable in synthetic chemistry and bioconjugation applications.
Properties
CAS No. |
14733-54-1 |
|---|---|
Molecular Formula |
C5H2N4O3S |
Molecular Weight |
198.16 g/mol |
IUPAC Name |
5-nitrothiophene-2-carbonyl azide |
InChI |
InChI=1S/C5H2N4O3S/c6-8-7-5(10)3-1-2-4(13-3)9(11)12/h1-2H |
InChI Key |
MFYIVBBFYHXUOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14700550.png)
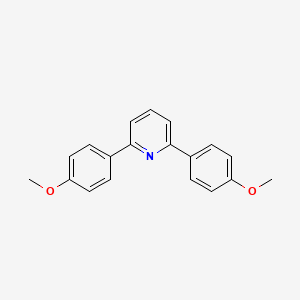




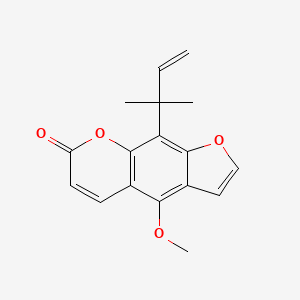
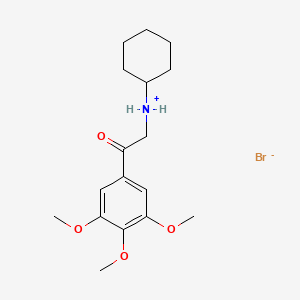
![benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B14700611.png)
